molecular formula C14H13ClI3NO2 B057246 4-[4-(2-Aminoethyl)-2,6-diiodophenoxy]-2-iodophenol;hydrochloride CAS No. 788824-70-4

4-[4-(2-Aminoethyl)-2,6-diiodophenoxy]-2-iodophenol;hydrochloride

Cat. No. B057246
CAS RN: 788824-70-4
M. Wt: 643.42 g/mol
InChI Key: KPJJJRQBESKCMT-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of this compound is C14H12I3NO2 . It has a molecular weight of 606.96400 . The exact mass is 606.80000 . The compound has a density of 2.324g/cm3 .


Physical And Chemical Properties Analysis

The compound has a boiling point of 489.9ºC at 760mmHg . The flash point is 250.1ºC . The compound is likely to be mobile in the environment due to its water solubility .

Scientific Research Applications

Cell Culture Media Supplement

3,3’,5-TriiodothyronamineHydrochloride: has been utilized as a supplement in cell culture media. It aids in the generation of oligodendrocyte lineage cells from human pluripotent stem cells . This application is crucial for research into neurological diseases and the development of potential treatments.

Thyroid Hormone Activity Study

As an active thyroid hormone at the cellular level, this compound’s interaction with nonhistone proteins in the chromatin initiates thyroid hormone activity . Studying this interaction helps understand the differentiation and development of tissue and the metabolic processes affected by thyroid hormones.

Endocrine Research

The compound is an endocrine hormone produced by the thyroid gland. Research involving 3,3’,5-TriiodothyronamineHydrochloride can provide insights into conditions like hypothyroidism, where the level of circulating T3 hormone is reduced .

Insulin Resistance Indicator

The ratio of triiodothyronine (T3) to reverse T3 (rT3) has been investigated as an indicator of insulin resistance . This application is significant for diabetes research and understanding metabolic syndromes.

Mitochondrial Respiratory Activity

3,3’,5-TriiodothyronamineHydrochloride: is shown to stimulate respiratory activity at the mitochondrial level . This application is vital for studies on energy metabolism and mitochondrial diseases.

Cholesterol Breakdown and Embryonic Development

This thyroid hormone increases rates of protein synthesis, stimulates the breakdown of cholesterol, and affects embryonic development . It’s instrumental in research on developmental biology and metabolic disorders.

Cell Differentiation and Protein Expression

In cell culture, 3,3’,5-TriiodothyronamineHydrochloride regulates cell differentiation and protein expression . This is particularly relevant for cancer research and tissue engineering.

Binding Studies and Signal Transduction

A fluorescent derivative of the thyroid hormone binds to cultured mouse fibroblasts, which is saturable . This compound’s up-regulation of Na,K-ATPase activity and cell surface expression in alveolar epithelial cells is Src kinase- and phosphoinositide 3-kinase-dependent . These studies are essential for understanding cellular signaling pathways.

Mechanism of Action

Target of Action

3,3’,5-Triiodothyronamine Hydrochloride, also known as Phenol, 4-[4-(2-aminoethyl)-2,6-diiodophenoxy]-2-iodo-, hydrochloride, is a type of thyroid hormone . Its primary targets are the thyroid hormone receptors TRα and TRβ . These receptors play a crucial role in the regulation of metabolism, growth, and development in the body .

Mode of Action

The compound binds to thyroid hormone receptors TRα and TRβ with Ki values of 2.33 and 2.29 nM for hTRα and hTRβ, respectively . This binding stimulates the receptors, leading to a series of physiological changes. It can also bind to PVR and block the interaction of TIGIT/PVR .

Biochemical Pathways

The activation of thyroid hormone receptors by 3,3’,5-Triiodothyronine Hydrochloride affects various biochemical pathways. It influences almost every physiological process in the body, including growth and development, metabolism, body temperature, and heart rate . The exact biochemical pathways affected by this compound are complex and involve a wide range of cellular and molecular interactions.

Pharmacokinetics

For obtaining a higher solubility, the compound can be warmed at 37°c and shaken in the ultrasonic bath for a while . The stock solution can be stored below -20°C for several months .

Result of Action

The activation of thyroid hormone receptors by 3,3’,5-Triiodothyronine Hydrochloride leads to a variety of physiological effects. For example, it stimulates the proliferation of hepatocellular carcinoma cells overexpressing TRβ1 . It also affects the body’s metabolism, growth, and development .

Action Environment

The action, efficacy, and stability of 3,3’,5-Triiodothyronamine Hydrochloride can be influenced by various environmental factors. For instance, temperature can affect the solubility of the compound

properties

IUPAC Name

4-[4-(2-aminoethyl)-2,6-diiodophenoxy]-2-iodophenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12I3NO2.ClH/c15-10-7-9(1-2-13(10)19)20-14-11(16)5-8(3-4-18)6-12(14)17;/h1-2,5-7,19H,3-4,18H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPJJJRQBESKCMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CCN)I)I)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClI3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

643.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-(2-Aminoethyl)-2,6-diiodophenoxy]-2-iodophenol;hydrochloride

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